molecular formula C8H14ClNO3 B2578076 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide CAS No. 1850148-30-9

2-Chloro-N-(3-methoxyoxan-4-yl)acetamide

Cat. No.: B2578076
CAS No.: 1850148-30-9
M. Wt: 207.65
InChI Key: GGIVJWJXHSFVGX-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methoxyoxan-4-yl)acetamide is a synthetic chloroacetamide derivative designed for use as a key chemical intermediate and building block in organic synthesis and medicinal chemistry research. Its molecular structure, which incorporates both an electrophilic chloroacetyl group and a tetrahydropyran (oxane) ring, makes it a valuable scaffold for the development of more complex molecules. Researchers can utilize the reactive chloroacetamide moiety to link this compound to nucleophilic groups, such as amines, for the synthesis of novel chemical libraries. Similar chloroacetamide-containing compounds have been documented as intermediates in the synthesis of quinazolinone derivatives, which are explored for their potential antimicrobial and anticancer activities . The tetrahydropyran component can contribute to the solubility and metabolic stability of the resulting compounds. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and employ appropriate personal protective equipment during handling.

Properties

IUPAC Name

2-chloro-N-(3-methoxyoxan-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-12-7-5-13-3-2-6(7)10-8(11)4-9/h6-7H,2-5H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIVJWJXHSFVGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COCCC1NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-methoxyoxan-4-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methoxyoxan-4-yl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

    Substitution: Formation of substituted amides or thioamides.

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or alcohols.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(3-methoxyoxan-4-yl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. The oxan-4-yl moiety can interact with hydrophobic pockets within target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Chloroacetamide Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis routes, and applications of 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide with analogous compounds:

Compound Substituent on Acetamide Nitrogen Molecular Formula Key Applications References
This compound 3-Methoxyoxan-4-yl (cyclic ether) C₈H₁₄ClNO₃* Potential pharmaceutical intermediate Inferred
Acetochlor (Herbicide) Ethoxymethyl + 2-ethyl-6-methylphenyl C₁₄H₂₀ClNO₂ Pre-emergent herbicide
Alachlor (Herbicide) Methoxymethyl + 2,6-diethylphenyl C₁₄H₂₀ClNO₂ Agricultural weed control
2-Chloro-N-(4-sulfamoylphenyl)acetamide 4-Sulfamoylphenyl C₈H₈ClN₂O₃S Antitumor agent synthesis
N-(thiazol-2-yl)-2-chloroacetamide Thiazol-2-yl C₅H₅ClN₂OS Anticancer drug intermediate
2-Chloro-N-[2-(4-fluorophenyl)ethyl]acetamide 2-(4-Fluorophenyl)ethyl C₁₀H₁₁ClFNO Peptide stapling in cancer therapy

*Molecular formula calculated based on IUPAC name; exact mass may vary.

Key Observations:
  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution, analogous to methods in and , where chloroacetyl chloride reacts with 3-methoxyoxan-4-amine under mild conditions .
  • Biological Activity : While herbicidal chloroacetamides (e.g., acetochlor) target very-long-chain fatty acid synthesis in plants, acetamides with heterocyclic substituents (e.g., thiazol-2-yl) are linked to anticancer activity .

Physicochemical Properties

  • Solubility : The cyclic ether and methoxy groups in the target compound likely improve solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to hydrophobic analogs like alachlor .
  • Stability : Chloroacetamides with electron-withdrawing substituents (e.g., sulfonamide groups) exhibit greater hydrolytic stability, whereas the target compound’s ether linkage may confer moderate stability under physiological conditions .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide, and what reaction conditions are critical for optimal yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 3-methoxyoxan-4-amine with chloroacetyl chloride in dichloromethane at 0–5°C, using triethylamine to neutralize HCl byproducts. Maintaining low temperatures prevents exothermic side reactions, and inert atmospheres (e.g., N₂) enhance purity. Yields range from 60–75% after purification by recrystallization (ethanol/water) .
Reagent Role Conditions
Chloroacetyl chlorideElectrophile0–5°C, anhydrous DCM
TriethylamineBase (HCl scavenger)Stirring for 4–6 hours
Ethanol/WaterRecrystallization70°C → RT cooling

Q. How is this compound characterized structurally?

  • Methodological Answer : Key characterization includes:
  • NMR : ¹H NMR (DMSO-d₆) shows δ 4.2–4.4 ppm (methylene adjacent to Cl), δ 3.3–3.5 ppm (methoxy group), and δ 1.8–2.1 ppm (oxane ring protons) .
  • IR : Strong absorption at 1650–1680 cm⁻¹ (amide C=O stretch) and 750–780 cm⁻¹ (C-Cl) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 234.6 .

Q. What solvents and bases are recommended for its synthesis to minimize side products?

  • Polar aprotic solvents (e.g., dichloromethane, THF) enhance nucleophilicity of the amine. Triethylamine or pyridine are preferred bases due to their efficiency in HCl scavenging without forming stable byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

  • Methodological Answer :
  • Temperature Control : Use jacketed reactors to maintain 0–5°C during chloroacetyl chloride addition .
  • Solvent Purity : Anhydrous solvents reduce hydrolysis of chloroacetyl chloride.
  • Catalysis : Trace amounts of DMAP (4-dimethylaminopyridine) improve acylation efficiency by 10–15% .
    Contradictions in yield data (e.g., 60% vs. 75%) often stem from variations in solvent drying or amine purity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactivity)?

  • Methodological Answer :
  • Assay Variability : Test against standardized bacterial strains (e.g., E. coli ATCC 25922) using broth microdilution (CLSI guidelines).
  • Structural Analogues : Compare with derivatives (e.g., N-(3-chlorophenyl) variants) to identify critical substituents. Data from PubChem suggests the 3-methoxyoxan-4-yl group enhances membrane permeability, but batch-to-batch purity differences may skew results .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate LogP (1.8–2.2), indicating moderate lipophilicity.
  • Molecular Dynamics : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

Q. How does the oxane ring conformation influence bioactivity?

  • Methodological Answer : X-ray crystallography or DFT calculations reveal chair conformations stabilize hydrogen bonding with target enzymes. For example, the 3-methoxy group’s axial position may hinder binding to bacterial dihydrofolate reductase, explaining variable antimicrobial activity .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC₅₀ < 10 µM) while others show no effect?

  • Methodological Answer :
  • Cell Line Variability : Test in multiple lines (e.g., HeLa vs. HEK293). The compound may selectively disrupt cancer cell redox balance via thiol reactivity .
  • Impurity Analysis : HPLC-MS (≥95% purity) ensures observed effects are compound-specific. Contaminants like unreacted chloroacetyl chloride can artifactually elevate toxicity .

Structure-Activity Relationship (SAR) Guidance

Q. Which structural modifications enhance target selectivity?

  • Replace the chloro group with electron-withdrawing substituents (e.g., CF₃) to improve binding to kinase ATP pockets. Conversely, bulkier groups (e.g., phenyl) reduce solubility but increase plasma protein binding .

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